![molecular formula C16H18N2O2 B428533 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate CAS No. 17835-21-1](/img/structure/B428533.png)
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring with a methyl group and an oxidized nitrogen, linked to an ethyl chain and a phenylacetamide group. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Oxidation: The nitrogen in the pyridine ring is oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Alkylation: The oxidized pyridine ring is then alkylated with an ethyl group.
Amidation: The final step involves the reaction of the alkylated pyridine with phenylacetamide under suitable conditions, such as the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the pyridine ring.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate exerts its effects involves interactions with specific molecular targets. The oxidized pyridine ring can interact with enzymes or receptors, modulating their activity. The phenylacetamide group may also contribute to binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: Similar structure but lacks the phenylacetamide group.
N-methyl-2-(1-oxidopyridin-1-ium-2-yl)ethanamine: Contains a methyl group instead of the phenylacetamide group.
Uniqueness
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is unique due to the presence of both the oxidized pyridine ring and the phenylacetamide group
属性
CAS 编号 |
17835-21-1 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33g/mol |
IUPAC 名称 |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-13-8-9-15(12-18(13)20)10-11-17(14(2)19)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
InChI 键 |
PIPHZCYDIMYYCS-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
规范 SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


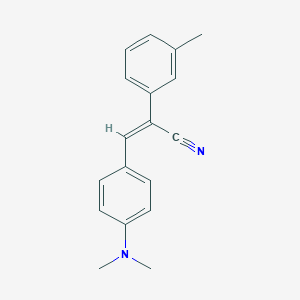
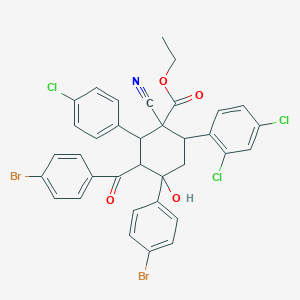
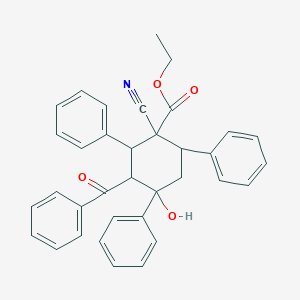
![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)
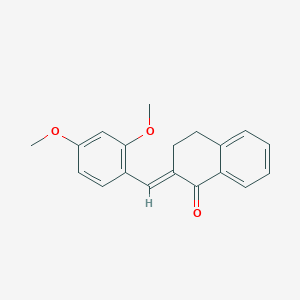
![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)
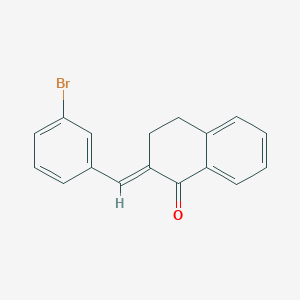
![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)
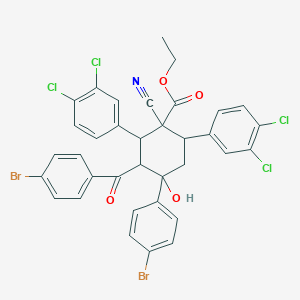
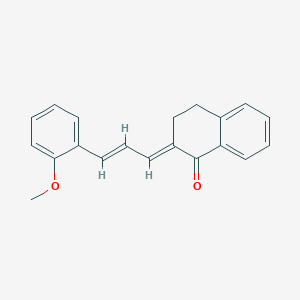
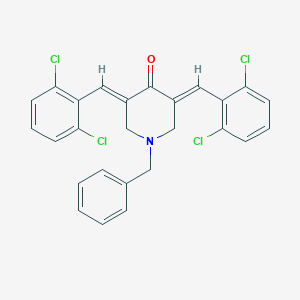
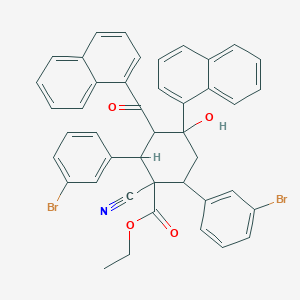
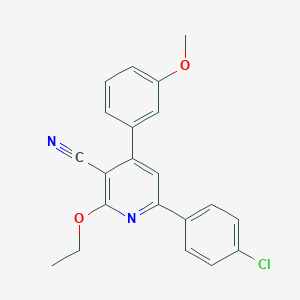
![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
